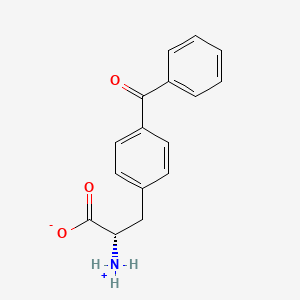
(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate” is a sulfur-containing platinum(II) complex with N-heterocyclic carbene ligands.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate involves the reaction of a hydrosulfido complex with N-heterocyclic carbene ligands. The specific reaction conditions, such as temperature, solvent, and reaction time, are crucial for the successful formation of this complex .
Industrial Production Methods
化学反应分析
Types of Reactions
(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: Reduction reactions can convert the platinum(II) complex to lower oxidation states.
Substitution: Ligand substitution reactions are common, where the N-heterocyclic carbene ligands can be replaced with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum complexes with different ligands .
科学研究应用
(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Biology: In biological research, this compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: The compound is being investigated for its therapeutic potential in treating certain types of cancer and other diseases.
作用机制
The mechanism of action of (2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate involves its interaction with molecular targets such as DNA and proteins. The platinum(II) complex can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This interaction disrupts cellular processes and can induce cell death, making it a potential anticancer agent. The compound also interacts with proteins, affecting their structure and function .
相似化合物的比较
Similar Compounds
Similar compounds to (2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate include other platinum(II) complexes with N-heterocyclic carbene ligands, such as:
Cisplatin: A widely used anticancer drug that forms covalent bonds with DNA.
Carboplatin: Another platinum-based anticancer drug with a similar mechanism of action.
Oxaliplatin: A platinum complex used in chemotherapy for colorectal cancer.
Uniqueness
This compound is unique due to its specific ligand structure and the presence of sulfur, which can influence its chemical reactivity and biological activity. The N-heterocyclic carbene ligands provide stability and enhance the compound’s ability to interact with biological targets, making it a promising candidate for further research and development .
属性
IUPAC Name |
(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDEEHSOPHZBR-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














